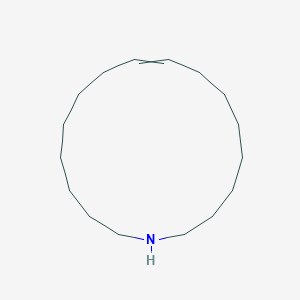
1-Azacycloheptadec-9-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azacycloheptadec-9-ene is a chemical compound characterized by a 17-membered ring structure containing one nitrogen atom and a double bond at the 9th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Azacycloheptadec-9-ene typically involves the cyclization of long-chain amines with appropriate alkenes under controlled conditions. One common method includes the use of a cyclization reaction where a long-chain amine reacts with an alkene in the presence of a catalyst. The reaction conditions often require a solvent such as dichloromethane and a temperature range of 0-25°C to ensure the formation of the desired cyclic structure .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalytic systems and optimized reaction parameters are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Azacycloheptadec-9-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the double bond into a single bond, forming saturated derivatives.
Substitution: The nitrogen atom in the ring can participate in nucleophilic substitution reactions, where it reacts with electrophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of saturated cyclic amines.
Substitution: Formation of N-alkylated or N-arylated derivatives.
Scientific Research Applications
1-Azacycloheptadec-9-ene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Azacycloheptadec-9-ene involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the ring can form hydrogen bonds and coordinate with metal ions, influencing the compound’s biological activity. The double bond allows for potential interactions with unsaturated systems, contributing to its reactivity and functionality in various applications .
Comparison with Similar Compounds
Bicyclo[7.7.0]hexadec-1(9)-ene: A structurally similar compound with a bicyclic framework.
3-Azabicyclo[3.3.1]non-3-ene: Contains a similar nitrogen-containing ring structure but with a different ring size and configuration.
1-Oxa-9-azaspiro[5.5]undecane: Features a spirocyclic structure with both oxygen and nitrogen atoms in the ring.
Uniqueness: 1-Azacycloheptadec-9-ene is unique due to its large ring size and the presence of a double bond, which imparts distinct chemical and physical properties.
Properties
CAS No. |
164062-48-0 |
|---|---|
Molecular Formula |
C16H31N |
Molecular Weight |
237.42 g/mol |
IUPAC Name |
1-azacycloheptadec-9-ene |
InChI |
InChI=1S/C16H31N/c1-2-4-6-8-10-12-14-16-17-15-13-11-9-7-5-3-1/h1-2,17H,3-16H2 |
InChI Key |
RZZQBVWWFNXAME-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC=CCCCCCCCNCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]propanoic acid](/img/structure/B12548789.png)
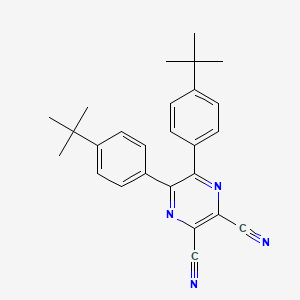
![[2-(Propane-1-sulfonyl)ethenyl]benzene](/img/structure/B12548803.png)
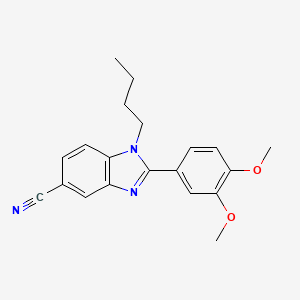
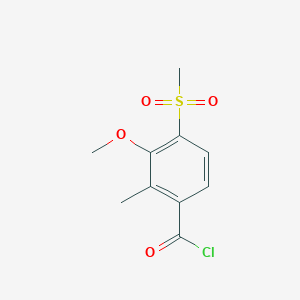
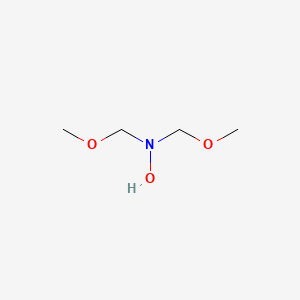
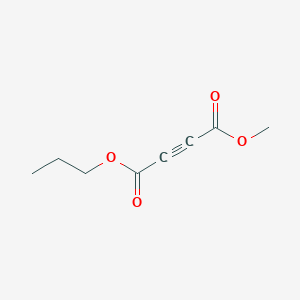
![4-[Bis(4-methoxyphenyl)amino]-2-bromobenzaldehyde](/img/structure/B12548827.png)
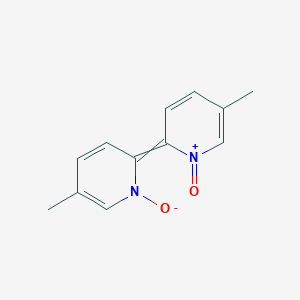
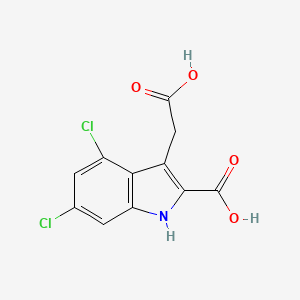
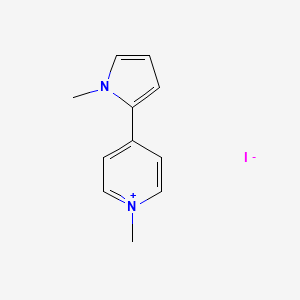

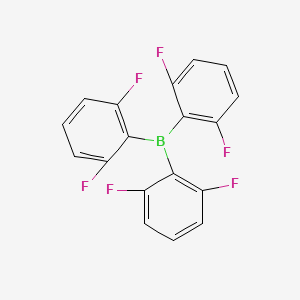
![N-Methyl-4-[2-(thiophen-2-yl)ethenyl]aniline](/img/structure/B12548848.png)
